1-Boc-4-[(3-fluoro-benzylamino)-methyl]-piperidine
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Overview
Description
1-Boc-4-[(3-fluoro-benzylamino)-methyl]-piperidine is a chemical compound with the molecular formula C18H27FN2O2 and a molecular weight of 322.42 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
The synthesis of 1-Boc-4-[(3-fluoro-benzylamino)-methyl]-piperidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-piperidone and 3-fluorobenzylamine.
Protection: The piperidone is first protected with a Boc group to form 1-Boc-4-piperidone.
Reductive Amination: The protected piperidone undergoes reductive amination with 3-fluorobenzylamine in the presence of a reducing agent like sodium triacetoxyborohydride to yield the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Boc-4-[(3-fluoro-benzylamino)-methyl]-piperidine can undergo various chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc-protected amine group.
Deprotection: The Boc group can be removed under acidic conditions, revealing the free amine.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include acids for deprotection, palladium catalysts for coupling reactions, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-4-[(3-fluoro-benzylamino)-methyl]-piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study the interactions of piperidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-Boc-4-[(3-fluoro-benzylamino)-methyl]-piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The Boc group serves as a protecting group, ensuring the stability of the molecule during synthetic transformations .
Comparison with Similar Compounds
1-Boc-4-[(3-fluoro-benzylamino)-methyl]-piperidine can be compared with other piperidine derivatives:
1-Boc-4-aminopiperidine: Lacks the 3-fluorobenzylamino group, making it less specific in certain applications.
1-Boc-4-(4-fluorophenylamino)-piperidine: Similar structure but with a different substitution pattern on the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties.
Properties
CAS No. |
887582-51-6 |
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Molecular Formula |
C18H27FN2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
tert-butyl 4-[[(3-fluorophenyl)methylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)21-9-7-14(8-10-21)12-20-13-15-5-4-6-16(19)11-15/h4-6,11,14,20H,7-10,12-13H2,1-3H3 |
InChI Key |
RDXZSTCRVXNTBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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